molecular formula C11H11F3N2O4 B489717 N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea CAS No. 340264-58-6

N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea

Cat. No.: B489717
CAS No.: 340264-58-6
M. Wt: 292.21g/mol
InChI Key: KGSMPMHSFRNPPX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea is a useful research compound. Its molecular formula is C11H11F3N2O4 and its molecular weight is 292.21g/mol. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyaniline with trifluoroacetic anhydride in the presence of a suitable catalyst. The resulting product is characterized by its urea moiety, which is crucial for its biological activity.

2.1 Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing 2,5-dimethoxyphenyl substituents have shown promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

  • Activity against Bacteria : Compounds similar to this compound have demonstrated efficacy against Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
  • Antifungal Properties : Notably, some derivatives have shown superior activity against drug-resistant Candida strains, suggesting that modifications in the urea structure can enhance antifungal potency .

2.2 Anticancer Activity

The urea moiety is critical in the design of anticancer agents. Research indicates that compounds featuring a urea bond can inhibit cell proliferation across various cancer cell lines.

  • Cell Line Studies : For example, studies have reported IC50 values indicating effective antiproliferative activity against human cancer cell lines such as MCF-7 and HT29 . The structure-activity relationship (SAR) analysis suggests that the positioning and nature of substituents on the urea core significantly influence biological activity.
Cell Line IC50 (μM) Activity
MCF-731 - 300Anticancer
HT2943 - 390Anticancer
SW13135 - 180Anticancer
PC3100 - 190Anticancer

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. For instance, inhibition of protein-tyrosine phosphatases has been noted in related urea derivatives .
  • Cell Cycle Arrest : Research indicates that some urea-based compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

4.1 Study on Antimicrobial Efficacy

In a recent study evaluating various derivatives of urea compounds, it was found that modifications to the phenyl ring significantly enhanced antimicrobial properties. The study highlighted a particular derivative that exhibited strong activity against methicillin-resistant Staphylococcus aureus, suggesting potential for clinical application .

4.2 Evaluation of Anticancer Properties

Another study focused on a series of diaryl ureas demonstrated potent anticancer activity across multiple cell lines. The findings revealed that specific substitutions on the urea moiety could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)carbamoyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-19-6-3-4-8(20-2)7(5-6)15-10(18)16-9(17)11(12,13)14/h3-5H,1-2H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSMPMHSFRNPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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